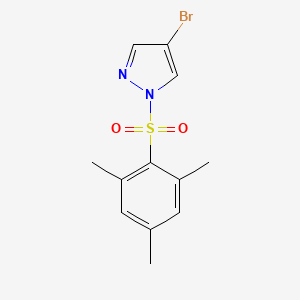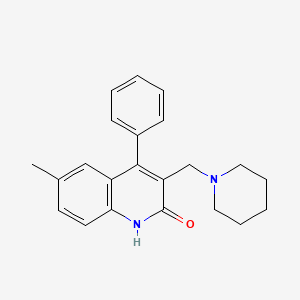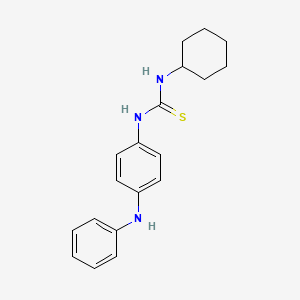![molecular formula C17H16FNO B5780156 3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, commonly known as FABP4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FABP4, also known as fatty acid-binding protein 4, is a protein that is involved in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 has been shown to have beneficial effects in various disease conditions, making it a promising target for drug development.
Mécanisme D'action
FABP4 inhibitor works by binding to FABP4 protein and preventing its interaction with 3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one acids. This leads to a reduction in the uptake and storage of 3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one acids in adipose tissue and liver, resulting in improved lipid metabolism and reduced inflammation. The mechanism of action of FABP4 inhibitor has been elucidated through various biochemical and physiological studies.
Biochemical and Physiological Effects:
FABP4 inhibitor has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the expression of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB, and attenuates the infiltration of immune cells into adipose tissue. It also improves glucose tolerance, insulin sensitivity, and lipid profile in animal models of metabolic disorders. These effects are attributed to the inhibition of FABP4, which regulates lipid metabolism and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FABP4 inhibitor in lab experiments include its specificity for FABP4, its well-characterized mechanism of action, and its potential therapeutic applications. However, the limitations include the need for optimization of dosage and administration route, as well as the potential for off-target effects. Further studies are needed to address these limitations and to determine the optimal conditions for the use of FABP4 inhibitor in lab experiments.
Orientations Futures
There are several future directions for the research on FABP4 inhibitor. These include the development of more potent and selective inhibitors, the optimization of dosage and administration route, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in other disease conditions. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of FABP4 inhibitor and to identify potential biomarkers for patient selection and monitoring. Overall, the research on FABP4 inhibitor holds great promise for the development of novel therapeutic agents for metabolic disorders.
Méthodes De Synthèse
The synthesis of FABP4 inhibitor involves several steps, starting with the reaction of 2-fluoroaniline with 4-methylacetophenone to form the intermediate product, which is then reacted with acetic anhydride and sodium acetate to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
FABP4 inhibitor has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects in preclinical studies. Inhibition of FABP4 has also been shown to improve insulin sensitivity, reduce atherosclerosis, and ameliorate liver steatosis. These findings suggest that FABP4 inhibitor has the potential to be developed as a novel therapeutic agent for the treatment of metabolic disorders.
Propriétés
IUPAC Name |
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-7-9-14(10-8-12)17(20)11-13(2)19-16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWADQRFUXITLI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)